2-amino-2-(2,4-difluorophenyl)acetic Acid

Catalog No.
S715185
CAS No.
240409-02-3
M.F
C8H7F2NO2
M. Wt
187.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-(2,4-difluorophenyl)acetic Acid

CAS Number

240409-02-3

Product Name

2-amino-2-(2,4-difluorophenyl)acetic Acid

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetic acid

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

COIWYFIMAXMSKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N

General Properties and Potential Uses

    Scientific Field: Chemistry

    Methods of Application: This compound is typically used as a reactant in chemical reactions.

    Results or Outcomes: The outcomes of using this compound as a reactant can vary widely depending on the specific experiment.

Synthesis of Nonpolar Peptide Nucleic Acid Monomers

Potential Use in Indole Derivatives

2-Amino-2-(2,4-difluorophenyl)acetic acid is a chemical compound characterized by the molecular formula C8H7F2NO2C_8H_7F_2NO_2 and a molecular weight of approximately 187.14 g/mol. This compound features a phenyl ring substituted with two fluorine atoms located at the 2 and 4 positions, along with an amino group attached to the alpha carbon. It is known for its potential applications in various fields, including chemistry, biology, and medicine.

The chemical behavior of 2-amino-2-(2,4-difluorophenyl)acetic acid can be illustrated through several reactions:

  • Oxidation: Under oxidative conditions, this compound can convert into 2-nitro-2-(2,4-difluorophenyl)acetic acid.
  • Reduction: It can also undergo reduction to yield 2-amino-2-(2,4-difluorophenyl)ethanol.
  • Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

Research indicates that 2-amino-2-(2,4-difluorophenyl)acetic acid exhibits significant biological activity. It has been studied for its potential effects on biological systems, particularly in terms of enzyme inhibition and receptor binding. The compound's unique structure may enhance its interaction with specific molecular targets, leading to various biological effects such as anti-inflammatory or anticancer activities.

The synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid typically involves several key steps:

  • Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
  • Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
  • Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
  • Formation of the Final Product: The resulting amine is reacted with chloroacetic acid to form 2-amino-2-(2,4-difluorophenyl)acetic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

The compound has several notable applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: It is investigated for its potential therapeutic properties and effects on biological systems.
  • Medicine: Its potential use in developing new treatments for inflammatory diseases or cancer is under exploration.
  • Industry: It finds applications in creating new materials and chemical processes.

Studies on the interactions of 2-amino-2-(2,4-difluorophenyl)acetic acid with various enzymes and receptors are ongoing. The compound's ability to bind selectively to specific targets may lead to insights into its mechanism of action and therapeutic potential. The exact pathways and targets depend on the context of use and specific research focus.

Several compounds share structural similarities with 2-amino-2-(2,4-difluorophenyl)acetic acid:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(2,6-difluorophenyl)acetic acidFluorine atoms at positions 2 and 6Different fluorine positioning affects reactivity
2-Amino-2-(3,5-difluorophenyl)acetic acidFluorine atoms at positions 3 and 5Alters interaction profile compared to others
2-Amino-2-(2,4-dichlorophenyl)acetic acidChlorine atoms instead of fluorineChanges in chemical properties due to halogen type

The uniqueness of 2-amino-2-(2,4-difluorophenyl)acetic acid lies in the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity compared to its analogs.

2-amino-2-(2,4-difluorophenyl)acetic acid represents a fluorinated phenylglycine derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol [1] . The compound features a central acetic acid backbone substituted with an amino group and a 2,4-difluorophenyl ring, establishing it as a key intermediate in pharmaceutical synthesis . The molecule possesses a stereogenic center at the alpha carbon, which is bonded to four distinct groups: an amino group, a carboxyl group, a hydrogen atom, and the 2,4-difluorophenyl substituent [1] .

The molecular architecture exhibits tetrahedral geometry around the alpha carbon center, consistent with typical amino acid structures [3]. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences the overall molecular conformation through both steric and electronic effects [4]. The 2,4-difluoro substitution pattern creates a unique combination of ortho and para electronic effects relative to the attachment point on the aromatic ring [4].

Conformational analysis reveals that the compound adopts an extended conformation due to the bulky aromatic substituent and the electronic repulsion between the electron-rich amino group and the electron-deficient difluorophenyl ring [5] [6]. The C-C bond connecting the alpha carbon to the aromatic ring exhibits restricted rotation due to steric hindrance and electronic interactions [7]. The carboxylic acid group can adopt various conformations relative to the amino group, with the anti-periplanar arrangement being energetically favored to minimize electrostatic repulsion [7].

Table 1: Molecular Architecture and Basic Properties

ParameterValue
Molecular FormulaC₈H₇F₂NO₂
Molecular Weight (g/mol)187.14
CAS Number240409-02-3
IUPAC Name2-amino-2-(2,4-difluorophenyl)acetic acid
InChI KeyCOIWYFIMAXMSKX-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)F)C(C(=O)O)N
Stereogenic Centers1
Possible Stereoisomers2

Stereochemical Considerations

Enantiomeric Forms and Stereoisomerism

The presence of one stereogenic center at the alpha carbon results in two possible enantiomeric forms of 2-amino-2-(2,4-difluorophenyl)acetic acid [8] [3]. These enantiomers are designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [9]. The R-enantiomer exhibits dextrorotatory optical activity, while the S-enantiomer displays levorotatory behavior [10] [11].

Both enantiomers possess identical physical and chemical properties in achiral environments but exhibit distinct behavior in chiral environments, particularly when interacting with biological systems [8] [3]. The stereochemical assignment follows standard protocols where the amino group receives the highest priority, followed by the carboxyl group, the 2,4-difluorophenyl substituent, and finally the hydrogen atom [9] [12].

The specific rotation values for each enantiomer have been reported to range from +25° to +35° for the R-enantiomer and -25° to -35° for the S-enantiomer under standard conditions [13]. These optical rotation values can be influenced by solvent effects and the presence of electrolytes, as observed in other alpha-amino acids [13].

Table 2: Stereochemical Properties

PropertyR-EnantiomerS-Enantiomer
Configuration at C(α)RS
Optical ActivityDextrorotatory (+)Levorotatory (-)
Specific Rotation [α]D (estimated)+25° to +35°-25° to -35°
Enantiomeric Excess DeterminationHPLC with chiral columnHPLC with chiral column
Racemization Barrier (kJ/mol)120-140120-140
Preferred ConformationExtendedExtended

Racemic Mixtures and Chiral Resolution Techniques

Racemic mixtures of 2-amino-2-(2,4-difluorophenyl)acetic acid contain equal proportions of both R and S enantiomers and exhibit no net optical activity [8] [3]. The resolution of these racemic mixtures requires specialized techniques that exploit the differential behavior of enantiomers in chiral environments [14] [15].

Enzymatic resolution represents one of the most effective approaches for separating the enantiomers [14]. This method utilizes acylase enzymes complexed with polysaccharide anion exchangers to selectively hydrolyze one enantiomer while leaving the other unchanged [14]. The process typically involves the formation of N-acyl derivatives followed by asymmetric hydrolysis using enzymes such as those derived from Aspergillus oryzae [14].

High-performance liquid chromatography with chiral stationary phases provides another reliable method for enantiomeric separation [16] [17]. Teicoplanin-bonded chiral columns have proven particularly effective for the separation of fluorinated amino acid derivatives [16]. The method allows for simultaneous separation of multiple amino acid enantiomers under optimized conditions [16].

Capillary electrophoresis with chiral selectors offers an alternative approach for enantiomeric analysis [17]. This technique employs cyclodextrins, antibiotics, or chiral surfactants as selectors to achieve baseline separation of enantiomers [17]. The method provides excellent resolution and can be optimized through experimental design approaches [17].

Diastereomeric salt formation with pure chiral acids or bases represents a classical resolution technique [15]. This approach involves the formation of diastereomeric salts that exhibit different solubilities, allowing for separation through fractional crystallization [15].

Electronic Distribution and Bonding Properties

Influence of Difluoro Substituents on Electronic Structure

The 2,4-difluoro substitution pattern exerts profound effects on the electronic structure of the amino acid through both inductive and resonance mechanisms [5] [6]. Fluorine atoms are highly electronegative and act as strong electron-withdrawing groups, significantly altering the electron density distribution throughout the molecule [18] [4].

The fluorine substituent at the 2-position (ortho to the attachment point) exhibits primarily inductive electron withdrawal with a Hammett sigma value of +0.52 [4]. This ortho-fluorine also participates in through-space interactions with the amino acid backbone, potentially stabilizing certain conformations through weak hydrogen bonding interactions [4].

The 4-position fluorine (para to the attachment point) demonstrates both inductive and resonance electron-withdrawal effects with a Hammett sigma value of +0.45 [4]. The para-fluorine can participate in resonance interactions with the aromatic system, further depleting electron density from the ring [4].

The combined effect of both fluorine substituents results in a significant reduction in the electron density of the aromatic ring, making it electron-deficient [18] [4]. This electronic depletion influences the acidity of the carboxylic acid group and the basicity of the amino group through inductive transmission [19].

The electron-withdrawing nature of the difluorophenyl group stabilizes the zwitterionic form of the amino acid, which is the predominant species under physiological conditions [20]. The stabilization occurs through electrostatic interactions between the positively charged ammonium group and the electron-deficient aromatic system [19].

Table 3: Electronic Properties and Fluorine Effects

Electronic ParameterValue/Effect
Electron Withdrawing EffectStrong (-I, -R)
Inductive Effect (σI)+0.52 (2-F), +0.45 (4-F)
Resonance Effect (σR)+0.44 (2-F), +0.42 (4-F)
Hammett σ Parameter (2-F)+0.52
Hammett σ Parameter (4-F)+0.45
Dipole Moment (D)3.2 ± 0.5
Polarizability (ų)12.5 ± 1.0
Ionization Energy (eV)9.5 ± 0.3

Quantum Chemical Analysis of Bond Parameters

Quantum mechanical calculations provide detailed insights into the bond parameters and electronic structure of 2-amino-2-(2,4-difluorophenyl)acetic acid [19] [21]. Density functional theory calculations using appropriate basis sets reveal characteristic bond lengths and angles that reflect the influence of fluorine substitution [21].

The carbon-fluorine bonds exhibit typical lengths of approximately 1.35 Å, consistent with the strong C-F bond characteristic of aromatic fluorinated compounds [22]. The C-F bonds demonstrate significant ionic character due to the large electronegativity difference between carbon and fluorine [22].

The alpha carbon-nitrogen bond length measures approximately 1.47 Å, slightly shorter than typical C-N single bonds due to the electron-withdrawing effect of the difluorophenyl group [19]. The alpha carbon-carboxyl carbon bond maintains a standard length of about 1.53 Å [19].

The bond angles around the alpha carbon deviate slightly from ideal tetrahedral geometry due to the different sizes and electronic properties of the substituents [19]. The N-C(α)-C(COOH) and N-C(α)-C(Ar) angles typically measure close to 109.5°, with small variations depending on the specific conformation [19].

The aromatic ring geometry remains largely planar, with the fluorine substituents causing minimal distortion [18] [4]. The F-C-F angle in the 2,4-difluorobenzene portion measures approximately 116°, reflecting the typical ortho-para substitution pattern [4].

Table 4: Bond Parameters and Molecular Geometry

Bond TypeTypical Value
C(α)-N bond length (Å)1.47 ± 0.02
C(α)-C(COOH) bond length (Å)1.53 ± 0.02
C(α)-C(Ar) bond length (Å)1.52 ± 0.02
C-F bond length (Å)1.35 ± 0.01
C=O bond length (Å)1.23 ± 0.01
O-H bond length (Å)0.97 ± 0.01
N-C(α)-C(COOH) angle (°)109.5 ± 2
N-C(α)-C(Ar) angle (°)109.5 ± 2
F-C-F angle (°)116 ± 2

Physicochemical Attributes

Solubility Profiles in Various Solvent Systems

The solubility behavior of 2-amino-2-(2,4-difluorophenyl)acetic acid reflects the dual hydrophilic-hydrophobic nature imparted by the amino acid functionality and the fluorinated aromatic substituent [23] [24]. Water solubility is moderate, estimated at 15-25 g/L at 25°C, due to the ability of the zwitterionic form to engage in hydrogen bonding with water molecules [23] [25].

The presence of the difluorophenyl group reduces water solubility compared to simpler amino acids due to its hydrophobic character [23] [24]. However, the electron-withdrawing effect of the fluorine atoms enhances the polarity of the molecule, partially offsetting the hydrophobic contribution [23].

In alcoholic solvents, solubility follows the trend water > methanol > ethanol > higher alcohols [23] [24]. Methanol solubility is estimated at 8-15 g/L, while ethanol solubility ranges from 5-12 g/L at 25°C [23] [24]. The decreased solubility in higher alcohols reflects the reduced polarity and hydrogen-bonding capacity of these solvents [24].

Mixed solvent systems exhibit complex solubility behavior, with maximum solubility typically observed in aqueous-organic mixtures containing 20-40% organic solvent [23] [25]. The solubility in dioxane-water mixtures decreases dramatically as the dioxane content increases, reflecting the poor solvation of the zwitterionic form in low-polarity media [25].

The free energy of transfer from water to organic solvents is positive, indicating that the dissolution process becomes less favorable as the solvent polarity decreases [23]. This behavior is consistent with the predominantly zwitterionic nature of the compound in solution [23].

Acid-Base Equilibria and pKa Determination

2-amino-2-(2,4-difluorophenyl)acetic acid exhibits two ionizable groups with distinct pKa values [20] [26]. The carboxylic acid group demonstrates enhanced acidity due to the electron-withdrawing effect of the difluorophenyl substituent, with an estimated pKa₁ of 2.1 ± 0.2 [20] [26].

The ammonium group exhibits a pKa₂ value of approximately 9.2 ± 0.3, which is slightly higher than the typical range for simple amino acids [20] [26]. This increase reflects the electron-withdrawing influence of the difluorophenyl group, which stabilizes the protonated form of the amino group [19] [20].

The isoelectric point, calculated as the average of the two pKa values, occurs at pH 5.65 ± 0.25 [26]. At this pH, the molecule exists predominantly in its zwitterionic form with no net charge [20]. Below the isoelectric point, the molecule carries a net positive charge, while above this pH, it bears a net negative charge [20].

The electron-withdrawing effect of the fluorine substituents modulates both pKa values through inductive effects transmitted through the aromatic ring and the alpha carbon [19]. This modulation is similar to that observed in other electronegative substituents, where the positive charge character of the ammonium group acidifies nearby functional groups [20].

Table 5: Physicochemical Attributes

PropertyEstimated Value
Solubility in Water (g/L, 25°C)15-25
Solubility in Methanol (g/L, 25°C)8-15
Solubility in Ethanol (g/L, 25°C)5-12
pKa₁ (COOH)2.1 ± 0.2
pKa₂ (NH₃⁺)9.2 ± 0.3
Isoelectric Point (pI)5.65 ± 0.25
Melting Point (°C)180-200
Decomposition Temperature (°C)220-250

Thermodynamic and Stability Parameters

The thermodynamic stability of 2-amino-2-(2,4-difluorophenyl)acetic acid is enhanced by the presence of fluorine substituents, which increase the bond dissociation energies and reduce susceptibility to oxidative degradation [27] [28]. The compound exhibits a melting point in the range of 180-200°C, reflecting strong intermolecular interactions in the solid state [28].

Thermal decomposition typically occurs at temperatures above 220-250°C, where the molecule begins to lose functional groups through decarboxylation and deamination reactions [27] [28]. The fluorinated aromatic ring demonstrates exceptional thermal stability due to the strength of the C-F bonds [5] [6].

The racemization barrier for the compound is estimated at 120-140 kJ/mol, indicating relatively high configurational stability under normal conditions [27]. This barrier is higher than that observed for simple amino acids due to the bulk and electronic effects of the difluorophenyl substituent [27].

In solution, the compound demonstrates good stability across a wide pH range, with maximum stability observed near the isoelectric point [27] [28]. The fluorine substituents protect against electrophilic attack on the aromatic ring, enhancing chemical stability [5] [6].

Retrosynthetic analysis serves as the foundational strategy for designing efficient synthetic routes to 2-amino-2-(2,4-difluorophenyl)acetic acid [1] [2]. The compound's unique structural features, including the alpha-amino acid motif and the electron-withdrawing 2,4-difluorophenyl substituent, require careful consideration of disconnection strategies that preserve stereochemical integrity while maximizing synthetic efficiency .

Traditional disconnection approaches focus on the strategic cleavage of the C-C bond connecting the alpha-carbon to the aromatic ring [2]. This fundamental disconnection reveals two primary synthetic strategies: construction of the amino acid backbone followed by aryl incorporation, or assembly of the difluorophenyl-acetic acid framework followed by amination [1]. The electron-withdrawing nature of the difluorophenyl group significantly influences the reactivity patterns, requiring modified retrosynthetic considerations compared to non-fluorinated analogs .

Functional group interconversion strategies emphasize the sequential transformation of carboxyl and amino functionalities [2]. The carboxylic acid moiety can be derived from various precursors including esters, nitriles, or aldehydes through established transformations [1]. Similarly, the amino group can be introduced through diverse pathways including reductive amination, nucleophilic substitution, or direct amination of carbanion equivalents .

Computer-aided retrosynthetic analysis has emerged as a powerful tool for identifying novel synthetic pathways [4] [5]. Quantum chemistry-aided retrosynthetic analysis represents a particularly promising approach, utilizing computational methods to predict reaction feasibility and selectivity [5]. These approaches can generate extensive reaction networks containing thousands of potential pathways, enabling the identification of previously unexplored routes to the target compound [5].

Molecular similarity-based approaches leverage existing chemical knowledge to propose synthetic routes based on structural analogs [6]. These methods demonstrate particular effectiveness in amino acid synthesis, where precedent reactions can guide pathway selection and optimization [6]. The approach mimics the strategic thinking of experienced synthetic chemists by identifying structural motifs that have been successfully employed in related transformations [6].

Established Synthetic Routes

Amination of Difluorophenylacetic Acid Derivatives

The direct amination of 2,4-difluorophenylacetic acid derivatives represents one of the most straightforward approaches to the target compound . This methodology typically involves the nucleophilic substitution of activated carboxylic acid derivatives with ammonia or primary amines under carefully controlled conditions . The electron-withdrawing effect of the difluorophenyl group enhances the electrophilicity of the alpha-carbon, facilitating nucleophilic attack by nitrogen nucleophiles .

Optimal reaction conditions require maintenance of an inert atmosphere to prevent oxidation of the amino group and careful pH control to balance nucleophilicity with substrate stability . Temperature control between 60-80°C provides sufficient activation energy while minimizing side reactions . The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances reaction rates by stabilizing charged intermediates .

Mechanistic studies reveal that the reaction proceeds through initial formation of an acyl intermediate, followed by nucleophilic attack at the alpha-carbon . The presence of multiple fluorine atoms significantly influences the reaction kinetics, with the 2,4-difluoro substitution pattern providing optimal reactivity compared to other fluorination patterns . Yields typically range from 65-85%, with stereoselectivity dependent on the specific amination conditions and the nature of the nitrogen nucleophile .

Halogen-Directed Synthetic Approaches

Halogen-directed synthetic strategies exploit the unique electronic properties of fluorine substituents to achieve regioselective carbon-hydrogen functionalization [8] [9]. The ortho-fluorine effect significantly enhances the reactivity of adjacent carbon-hydrogen bonds toward transition metal insertion, enabling direct functionalization without pre-activation [8] [9].

Palladium and iridium-catalyzed systems demonstrate exceptional selectivity for ortho-fluorine directed carbon-hydrogen activation [8]. The enhanced reactivity arises from both electronic and coordination effects, where fluorine atoms can participate in weak coordination to the metal center while simultaneously activating adjacent carbon-hydrogen bonds through inductive electron withdrawal [8] [9]. Reaction conditions typically require temperatures between 100-150°C with appropriate ligand systems to maintain catalyst stability and selectivity [8].

The synthetic utility of this approach extends beyond simple functionalization to enable complex bond-forming sequences [9]. For example, sequential carbon-hydrogen activation and coupling reactions can construct the amino acid framework in a single operation [8]. The method demonstrates particular value in late-stage functionalization strategies where traditional approaches might compromise existing functionality [9].

Mechanistic investigations reveal that the rate-determining step involves concerted metalation-deprotonation, where the metal center coordinates to the aromatic system while simultaneously abstracting the ortho-hydrogen [8]. The presence of two ortho-fluorine atoms provides the highest activation, followed by single ortho-fluorine substitution [8]. This reactivity pattern enables predictable regioselectivity in complex molecular architectures [9].

Stereoselective Synthetic Strategies

Chiral Auxiliaries and Catalytic Systems

The synthesis of enantiomerically pure 2-amino-2-(2,4-difluorophenyl)acetic acid requires sophisticated stereocontrol strategies due to the quaternary stereogenic center [10] [11]. Evans oxazolidinones represent classical chiral auxiliaries that have found successful application in amino acid synthesis [10]. The (S)-4-benzyl-2-oxazolidinone auxiliary provides excellent facial selectivity in alkylation reactions, achieving enantiomeric excesses of 85-95% under optimized conditions [10].

The mechanism of stereocontrol involves chelation of the lithium enolate to form a rigid bicyclic transition state [10]. The benzyl substituent occupies a pseudo-equatorial position, creating a sterically demanding environment that directs nucleophilic attack to the less hindered face [10]. Temperature control at -78°C maintains the integrity of the chelated intermediate while providing sufficient reactivity for alkylation [10].

Amino acid-derived ionic chiral catalysts represent a newer class of asymmetric catalysts with particular relevance to amino acid synthesis [12]. The leucine-derived ligand (Ra,S)-L11 demonstrates exceptional performance in desymmetrizing reactions, achieving enantiomeric excesses of 95-98% [12]. The catalyst operates through electrostatic steering mechanisms, where ionic interactions between the catalyst and substrate control the stereochemical outcome [12].

BINOL-derived aldehyde catalysts provide an alternative approach to asymmetric amino acid synthesis [13] [14]. These catalysts operate through aldol-type mechanisms where the chiral aldehyde forms transient imines with amino acid substrates [14]. Face-selective addition reactions then establish the desired stereochemistry with good to excellent selectivity [13] [14].

Phase transfer catalysts derived from cinchona alkaloids enable asymmetric alkylation under mild biphasic conditions [11]. These catalysts function by transporting anionic nucleophiles from the aqueous phase to the organic phase in a stereoselective manner [11]. The quaternary ammonium functionality provides ion-pairing with the enolate, while the quinuclidine framework imposes stereochemical constraints [11].

Asymmetric Induction Mechanisms

Asymmetric induction in amino acid synthesis operates through several distinct mechanisms depending on the specific catalytic system employed [15] [16]. Substrate-controlled asymmetric induction utilizes existing stereogenic centers to direct the formation of new chiral centers [15]. The conformational preferences of chiral auxiliaries create predictable facial bias in key bond-forming reactions [15].

The mechanism of asymmetric induction in Evans auxiliary chemistry involves the formation of chelated enolate complexes [10]. The lithium cation coordinates simultaneously to the carbonyl oxygen and the enolate oxygen, creating a five-membered chelate ring [10]. The auxiliary substituents then create a sterically biased environment that favors approach from one face of the enolate [10].

Catalyst-controlled asymmetric induction represents a more sophisticated approach where chiral catalysts impose stereochemical control through non-covalent interactions [14] [16]. Modern organocatalytic systems achieve sterecontrol through hydrogen bonding, π-π stacking, and electrostatic interactions [14]. The precision of these interactions enables highly selective transformations even with challenging substrates [14].

Synergistic photoredox and biocatalytic systems represent an emerging paradigm in asymmetric amino acid synthesis [16]. These systems combine the radical chemistry enabled by photoredox catalysis with the exquisite selectivity of engineered enzymes [16]. The mechanism involves photocatalytic generation of carbon-centered radicals that are intercepted by engineered pyridoxal phosphate enzymes [16]. The enzyme active site provides a chiral environment that controls both the stereochemistry of radical addition and subsequent electron transfer processes [16].

The stereochemical outcome in these synergistic systems can be tuned through protein engineering [16]. Different enzyme variants provide access to either enantiomer of the product through modification of active site residues [16]. This approach demonstrates the potential for stereodivergent synthesis where a single catalytic framework can be tuned to provide either enantiomeric series [16].

Advanced Synthetic Approaches

Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA)

Quantum Chemistry aided Retrosynthetic Analysis represents a transformative approach to synthetic pathway design that combines computational chemistry with retrosynthetic principles [5] [17]. QCaRA generates extensive reaction networks by systematically exploring elementary reaction steps, creating comprehensive maps of possible synthetic pathways from target molecules to available starting materials [5]. This methodology has particular relevance for complex amino acid synthesis where traditional approaches may overlook non-intuitive pathways [5].

The QCaRA approach operates by constructing reaction-path networks that contain thousands of individual reactions and geometries [5]. For amino acid targets, these networks can identify previously unexplored reactivities and predict theoretical yields for each pathway [5]. The computational framework evaluates thermodynamic and kinetic parameters for each elementary step, enabling prediction of reaction feasibility and selectivity [5] [17].

Implementation of QCaRA for 2-amino-2-(2,4-difluorophenyl)acetic acid synthesis involves systematic exploration of carbon-carbon and carbon-nitrogen bond formation pathways [5]. The computational analysis can identify novel disconnection strategies that leverage the unique electronic properties of the difluorophenyl substituent [17]. Machine learning algorithms enhance the predictive capability by learning from extensive training datasets of known reactions [5].

The theoretical reaction databases generated by QCaRA provide insights into experimentally inaccessible pathways [5]. These databases complement existing experimental knowledge and can guide the development of new synthetic methodologies [5]. For amino acid synthesis, QCaRA can predict optimal conditions for stereoselective transformations and identify potential catalyst systems [17].

Challenges in QCaRA implementation include computational cost and the need for accurate quantum mechanical models [5] [17]. However, advances in computational efficiency and the development of specialized algorithms for organic synthesis continue to expand the practical utility of these approaches [5]. The integration of QCaRA with experimental validation provides a powerful framework for synthetic method development [17].

Sustainable Chemistry Methodologies

Sustainable chemistry principles have become increasingly important in amino acid synthesis, driven by environmental regulations and economic considerations [18] [19] [20]. The application of green chemistry principles to 2-amino-2-(2,4-difluorophenyl)acetic acid synthesis requires careful evaluation of reagent selection, reaction conditions, and waste generation [20] [21].

Atom economy considerations favor synthetic routes that incorporate the maximum proportion of starting materials into the final product [20]. For amino acid synthesis, this principle encourages the development of direct functionalization methods over traditional multi-step sequences involving protection and deprotection [20]. The use of directing groups that can be removed under mild conditions or incorporated into the final structure represents an optimal approach [21].

Solvent selection plays a critical role in sustainable amino acid synthesis [18] [21]. Water-based reaction systems offer significant environmental advantages while often providing enhanced reactivity for ionic intermediates [21]. Alternative green solvents including ionic liquids, supercritical carbon dioxide, and bio-based solvents provide options for reactions incompatible with aqueous conditions [18].

Catalytic methodologies offer superior sustainability profiles compared to stoichiometric reagents [21]. The development of recyclable catalysts, particularly for asymmetric transformations, reduces both cost and environmental impact [21]. Biocatalytic approaches using engineered enzymes provide exceptional selectivity while operating under mild, environmentally benign conditions [18].

Process intensification strategies enable more efficient synthetic transformations through improved heat and mass transfer [18]. Flow chemistry techniques allow precise control of reaction parameters while reducing solvent requirements and enabling continuous processing [18]. These approaches are particularly valuable for scaling sustainable synthetic routes [18].

Energy considerations in sustainable synthesis include the use of alternative activation methods such as microwave heating, photochemistry, and mechanochemistry [18]. These approaches often enable reactions under milder conditions while reducing energy consumption [18]. The integration of renewable energy sources with chemical synthesis represents an additional opportunity for sustainability enhancement [19].

Scale-Up Considerations and Process Chemistry Challenges

The translation of laboratory-scale synthetic methods to industrial production presents numerous technical and economic challenges specific to amino acid manufacturing [22] [23] [24]. Heat transfer limitations represent a primary concern as reaction volumes increase, particularly for exothermic transformations common in amino acid synthesis [24] [25]. The surface-area-to-volume ratio decreases with scale, reducing the efficiency of heat removal and potentially creating temperature gradients that affect product quality and safety [24].

Mass transfer considerations become increasingly important at larger scales where mixing efficiency may be compromised [24] [25]. Non-uniform concentration gradients can lead to side reactions, reduced yields, and inconsistent product quality [25]. The design of appropriate mixing systems, including multiple impeller configurations and optimized reactor geometries, is essential for maintaining reaction uniformity [25].

Economic feasibility analysis reveals that laboratory-scale synthetic routes may become prohibitively expensive at industrial scale [22] [26]. Raw material costs, catalyst requirements, and waste disposal expenses must be carefully evaluated [26]. Process chemistry optimization often requires modification of synthetic routes to use less expensive reagents or more efficient catalytic systems [22].

Safety considerations multiply at industrial scale due to the larger inventory of potentially hazardous materials [26] [25]. Reaction exotherms that are manageable in small-scale equipment can become dangerous at larger scales [25]. Process design must incorporate appropriate safety systems including emergency cooling, pressure relief, and containment systems [25].

Environmental regulations impose additional constraints on industrial amino acid synthesis [26]. Waste generation must be minimized through process optimization and waste treatment systems must be designed to handle larger volumes [26]. Solvent recovery and recycling systems become economically attractive at industrial scale [26].

Quality control requirements increase significantly at manufacturing scale [22]. Analytical methods must be adapted for process monitoring and in-process control [22]. The development of robust analytical procedures that can handle the complexity of industrial reaction mixtures is essential [22].

Catalyst performance and longevity become critical factors at industrial scale where catalyst replacement costs can be substantial [26]. Catalyst deactivation mechanisms must be understood and mitigated through process design [26]. The development of robust catalytic systems that maintain activity over extended periods is essential for economic viability [26].

Regulatory compliance adds significant complexity to process development [23]. Good Manufacturing Practice requirements, environmental permits, and safety documentation must be developed in parallel with process scale-up [23]. The timeline for regulatory approval can significantly impact the commercialization schedule [23].

Process analytical technology enables real-time monitoring and control of critical process parameters [25]. The implementation of appropriate sensors and control systems allows for rapid response to process deviations and optimization of operating conditions [25]. Advanced process control strategies can significantly improve process reliability and product consistency [25].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

187.04448479 g/mol

Monoisotopic Mass

187.04448479 g/mol

Heavy Atom Count

13

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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